methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate
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Overview
Description
Methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4-oxo-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate is a diterpene lactone.
methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4-oxo-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate is a natural product found in Aparisthmium cordatum and Croton palanostigma with data available.
Scientific Research Applications
Chemical Structure and Properties
Methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate is related to limonin, a polyoxygenated, bioactive molecule characterized by its complex fused cyclic system. This includes a cyclohexane, cyclohexanone, furan, epoxide, and two lactone rings. Its unique structural conformation, primarily due to steric hindrance and bonding strain, significantly influences its physical and chemical properties (Bauri, Foro, & Nhu, 2016).
Synthesis and Derivatives
The molecule is structurally related to isocoumarine derivatives and isochromene-1-one derivatives, both of which can be synthesized through specific reactions involving furan compounds. These synthetic methods are crucial for developing various pharmaceutical and chemical compounds (Abaev et al., 2006).
Additionally, its derivative, Salvinorin B methoxymethyl ether, demonstrates enhanced potency and selectivity in certain pharmacological applications, owing to its unique crystal structure and conformation (Munro, Ho, & Cohen, 2012).
Applications in Natural Product Synthesis
Compounds with similar structural features have been synthesized from naturally occurring dihydrobenzofurans, demonstrating the importance of this molecular framework in natural product synthesis. These syntheses contribute to the exploration of pharmacological and biological activities associated with furanobenzo systems (Vijayakumari, Shireesha, & Nagarapu, 2006).
Potential for Creating Complex Molecular Structures
Studies also highlight the molecule's relevance in creating complex molecular structures like Morita-Baylis-Hillman adducts, which are significant in various chemical synthesis processes (Ahn, Jang, Kim, & Lee, 2012).
Properties
CAS No. |
110382-43-9 |
---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4-oxo-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O6/c1-19-11-15(13-7-10-26-12-13)27-17(22)14(19)6-9-20(2)16(19)5-4-8-21(20,24)18(23)25-3/h4,7-8,10,12,14-16,24H,5-6,9,11H2,1-3H3/t14-,15+,16-,19+,20-,21+/m1/s1 |
InChI Key |
WWNYZTBMVRRLJM-GOLBOHCDSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@@]3([C@H]1CC=C[C@@]2(C(=O)OC)O)C)C4=COC=C4 |
SMILES |
CC12CCC3C(=O)OC(CC3(C1CC=CC2C(=O)OOC)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1CC=CC2(C(=O)OC)O)C)C4=COC=C4 |
Synonyms |
cordatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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